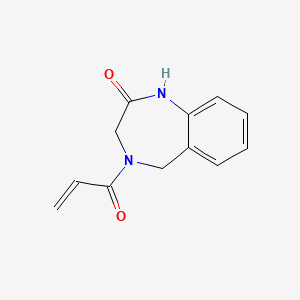
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological activities. Benzodiazepines are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that includes a prop-2-enoyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzodiazepine precursor with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives .
Scientific Research Applications
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the prop-2-enoyl group, which may impart distinct chemical and biological properties compared to other benzodiazepines. This structural difference can influence its binding affinity to receptors and its overall pharmacokinetic profile .
Biological Activity
The compound 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H13N1O2
- Molecular Weight : 203.24 g/mol
- CAS Number : 49727238
The structure of this compound features a benzodiazepine core that contributes to its biological properties.
Benzodiazepines generally exert their effects by modulating the GABA_A receptor, which is crucial for inhibitory neurotransmission in the central nervous system. The specific interactions of This compound with these receptors can lead to various pharmacological effects:
- Anxiolytic Effects : The compound may exhibit anxiety-reducing properties by enhancing GABAergic activity.
- Sedative Properties : Similar to other benzodiazepines, it may induce sedation and muscle relaxation.
- Anticonvulsant Activity : Potential use in seizure disorders through GABA_A receptor modulation.
Pharmacological Studies
Recent studies have explored the biological activity of related benzodiazepine derivatives. For example:
- Antiviral Activity : Research has shown that certain derivatives of benzodiazepines can inhibit HIV replication by interacting with reverse transcriptase, suggesting potential antiviral applications for related compounds .
- Plant Growth Influence : A study examined the influence of tetrahydrobenzodiazepinones on plant growth, indicating that these compounds could affect biological systems beyond human pharmacology .
Case Study 1: Antiviral Efficacy
A derivative similar to This compound was tested for its ability to inhibit HIV replication in vitro. The study found that at low concentrations (0.3 to 30 nM), the compound effectively inhibited HIV-1 replication without significant cytotoxicity . This highlights the potential for benzodiazepine derivatives in antiviral therapy.
Case Study 2: Plant Growth Regulation
In vitro studies on narrow-leaved lupin (Lupinus angustifolius) demonstrated that substituted tetrahydrobenzodiazepinones could influence plant growth positively or negatively depending on the structure of the substituents . This indicates a broader ecological role for these compounds.
Table 1: Comparative Biological Activities of Benzodiazepine Derivatives
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-12(16)14-7-9-5-3-4-6-10(9)13-11(15)8-14/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
GJILCYKTWHOFAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CC2=CC=CC=C2NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















